molecular formula C13H8F3NO3 B178669 6-(3-(Trifluoromethyl)phenoxy)picolinic acid CAS No. 137640-84-7

6-(3-(Trifluoromethyl)phenoxy)picolinic acid

Cat. No. B178669
M. Wt: 283.2 g/mol
InChI Key: LFRASJXUIQMIMC-UHFFFAOYSA-N
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Description

6-(3-(Trifluoromethyl)phenoxy)picolinic acid is an organic compound with the molecular formula C13H8F3NO3 . It has a molecular weight of 283.21 .


Molecular Structure Analysis

The InChI code for 6-(3-(Trifluoromethyl)phenoxy)picolinic acid is 1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-6-2-5-10(17-11)12(18)19/h1-7H,(H,18,19) . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

6-(3-(Trifluoromethyl)phenoxy)picolinic acid has a density of 1.4±0.1 g/cm3, a boiling point of 393.9±42.0 °C at 760 mmHg, and a flash point of 192.0±27.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP value is 1.58 .

Scientific Research Applications

As mentioned before, this compound can be used as a catalyst in organic synthesis, such as in esterification and acylation reactions . It also appears to have some relevance in the field of synthetic auxin herbicides .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to wear suitable gloves, eye protection, and protective clothing when handling this compound .

properties

IUPAC Name

6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-6-2-5-10(17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRASJXUIQMIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401438
Record name 6-(3-(Trifluoromethyl)phenoxy)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(Trifluoromethyl)phenoxy)picolinic acid

CAS RN

137640-84-7
Record name 6-(3-(Trifluoromethyl)phenoxy)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-cyano-6-[3-(trifluoromethyl)phenoxy] pyridine (3.00 g, 0.011 mol) was suspended in about 15 ml of concentrated hydrochloric acid. The obtained suspension was stirred at about 100° C. for about 2 hours. After being allowed to stand for cooling, the obtained reaction solution was mixed with water, and then distributed in ethyl acetate-water. The organic phase separated from the solution was washed with saturated brine, dried with anhydrous sodium sulfate, concentrated and then purified by silica gel column chromatography (eluting solution: ethyl acetate/hexane), thereby obtaining an aimed product.
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